molecular formula C14H19NO4 B1299937 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde CAS No. 6131-05-1

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

Cat. No. B1299937
CAS RN: 6131-05-1
M. Wt: 265.3 g/mol
InChI Key: JKXHPYSLLHSPDF-UHFFFAOYSA-N
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Description

The compound 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is a chemical that features a benzaldehyde group with methoxy and morpholin-4-yl-ethoxy substituents. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the formation of C–C and C–N bonds. For instance, a one-pot synthesis strategy has been employed to create novel quinolinone derivatives, which includes the reaction of aromatic aldehydes with other reactants in water, highlighting the possibility of eco-friendly synthesis methods for complex molecules . Similarly, the synthesis of morpholine derivatives has been reported, such as the creation of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, which involves cyclization reactions and showcases the potential for high yields and straightforward procedures . These methods could potentially be adapted for the synthesis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.

Molecular Structure Analysis

Spectroscopic techniques such as MS, IR, 1H NMR, 13C NMR, and UV-visible spectroscopy are commonly used to characterize the structure of synthesized compounds . X-ray crystallography can also provide detailed structural information, as demonstrated by the orthorhombic crystal structure determination of a related compound . These techniques would be essential for confirming the molecular structure of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde.

Chemical Reactions Analysis

The reactivity of compounds similar to 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde can be inferred from the reactions they undergo. For example, the synthesis of complex molecules often involves reductive amination, annulation, esterification, and Grignard reactions . These reactions are indicative of the types of chemical transformations that the compound may undergo, which could include reactions with amines, acids, and organometallic reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde can be deduced from related compounds. For instance, the solubility in water and the ability to purify without chromatography suggest that similar compounds might also possess favorable solubility and ease of purification . The melting points, boiling points, and stability can be influenced by the presence of substituents such as methoxy and morpholin-4-yl-ethoxy groups, which can be studied through spectroscopic data and elemental analysis .

Scientific Research Applications

1. Cancer Research and Treatment

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde and its derivatives have been explored for their potential in cancer research and treatment. For instance, studies have synthesized and characterized silver(I) complexes with 3-methoxy-4-[2-(morpholine-1-yl)ethoxy]benzaldehyde thiosemicarbazone, showing appreciable cytotoxic activity against human tumor cells. These complexes have been evaluated for their impact on cell morphology, cell cycle, apoptosis, and mitochondrial membrane potential in triple negative breast cancer cells (Silva et al., 2020).

2. Molecular Structure and Synthesis

The molecular structure of compounds related to 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde has been a subject of study. For example, 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, a related compound, has been analyzed for its planar and parallel benzaldehyde and nitroaniline fragments (Clegg et al., 1999).

3. Organic Chemistry and Synthesis Techniques

Research in organic chemistry has utilized derivatives of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde for developing new synthesis techniques. For instance, a study on the stereoselective synthesis of 2-oxazoline-4-carboxylates involved the use of 5-methoxy-2-(p-methoxyphenyl)oxazole with benzaldehyde (Suga, Shi, & Ibata, 1993).

4. Antimicrobial and Antioxidant Activities

Compounds related to 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde have been evaluated for their antimicrobial and antioxidant properties. A study synthesized novel compounds from 3-methoxy-4-(2-furylcarbonyloxy)-benzaldehyde, examining their in vitro antioxidant and antibacterial activities (Manap, 2021).

5. Antimutagenic Effects

The derivatives of benzaldehyde, including compounds structurally related to 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde, have been researched for their bio-antimutagenic potential. These compounds have shown effectiveness in decreasing mutation frequency induced by certain mutagens in bacterial models (Watanabe, Ohta, & Shirasu, 1988).

Safety And Hazards

The safety and hazards associated with “3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde” are not explicitly mentioned in the sources I found. However, similar compounds like “3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-phenyl-boronic acid” have safety/hazards/toxicity information mentioned1.


Future Directions

Unfortunately, I couldn’t find any specific information on the future directions of “3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde”.


Please note that the information provided is based on the available sources and there might be more comprehensive data in scientific literature or databases that are not accessible in this context.


properties

IUPAC Name

3-methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-17-14-10-12(11-16)2-3-13(14)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXHPYSLLHSPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358001
Record name 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde

CAS RN

6131-05-1
Record name 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of vanilin (76.1 g) in N,N-dimethylformamide (500 mL) is added successively 4-(2-chloroethyl)morpholine hydrochloride (130 g), sodium iodide (7.5 g), and potassium carbonate (207 g). The mixture is stirred at 80° C. for 15 hours. The reaction mixture is concentrated in vacuo. The residue is diluted with ethyl acetate, washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. To the residue is added diisopropyl ether and the resultant crystals are collected by filtration to give 3-methoxy-4-(2-morpholinoethoxy)-benzaldehyde (112.6 g, yield; 85%) as orange crystals. MS (APCI) m/z: 266 [M+H]+
Quantity
76.1 g
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reactant
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130 g
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7.5 g
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207 g
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500 mL
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Synthesis routes and methods II

Procedure details

3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde was prepared from N-(2-hydroxyethyl)morpholine (Aldrich) and vanillin (Aldrich) by method H above.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Dubey, DP Jindal, P Piplani - 2005 - nopr.niscpr.res.in
Novel 16-benzylidine substituted steroidal oximes in the androstene series have been designed, synthesized and evaluated for in vitro antineoplastic activity at NCI, Bethesda, USA …
Number of citations: 19 nopr.niscpr.res.in
S Dubey, P Kaur, DP Jindal, YD Satyanarayan… - 2010 - nopr.niscpr.res.in
In a systematic effort aimed at identifying new steroidal cytotoxic agents with potent antipoliferative activity against cancer cells and developing their QSAR models, a series of 16-(3-…
Number of citations: 1 nopr.niscpr.res.in
S Dubey, P Piplani, DP Jindal - Letters in Drug Design & …, 2005 - ingentaconnect.com
The synthesis of some steroidal dioximes (22-29) and their in vitro antineoplastic activity are described in this report. The oximino functionality was incorporated at position 3 and 17 of …
Number of citations: 13 www.ingentaconnect.com

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